Calcium glycinate

Descripción general

Descripción

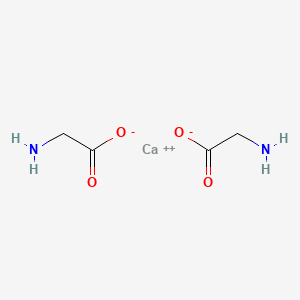

Calcium glycinate, also known as this compound, is a useful research compound. Its molecular formula is C4H8CaN2O4 and its molecular weight is 188.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bone Tissue Metabolism and Osteoporosis

Calcium glycinate has been investigated for its role in bone tissue metabolism. A study demonstrated its potential as an agent compensating for bone tissue calcium deficiency. In experiments with mice and rats, this compound showed promise in regulating bone tissue metabolism, particularly in the context of osteoporosis and bone fracture healing (Luneva, Nakoskin, & Vaganova, 2013).

Agriculture and Plant Disease Resistance

In agriculture, specifically in the treatment of tomato mosaic virus disease, this compound has shown potential. A study using a nano-delivery system for this compound demonstrated enhanced calcium transport and activation of antiviral immunity in tomatoes, suggesting its application in improving nutrient-use efficiency and plant health (Yan et al., 2022).

Structural Characterization and Nutrient Supplements

This compound has been structurally characterized, revealing its potential as a nutrient supplement. Its physico-chemical properties and bioactivities make it suitable for preventing and treating metal deficiencies (Yin et al., 2017).

CO2 Capture and Conversion

In the field of environmental science, this compound has been explored for CO2 capture and conversion. Research involving sodium glycinate to produce calcium carbonate demonstrated the efficacy of this approach in integrating CO2 capture and conversion, offering a pathway for reducing CO2 emissions (Liu & Gadikota, 2020).

Neuroscience and Calcium Imaging

This compound has been utilized in the development of genetically encoded calcium indicators (GECIs) for imaging neural activity. These indicators have been effective in various in vivo studies, providing insights into neural circuit dynamics (Chen et al., 2013).

Biodiesel Production

In the context of renewable energy, this compound has been examined as a catalyst for biodiesel production. Research indicates its potential in improving the efficiency of biodiesel synthesis processes (Catarino et al., 2019).

Mecanismo De Acción

Target of Action

Calcium glycinate primarily targets the bone tissue . It plays a crucial role in maintaining bone health and compensating for calcium deficiency .

Mode of Action

This compound is a chelate formed by calcium and glycine through chemical reactions . The metal ion (calcium) is bonded to the amino and carboxyl group of glycine to form two five-membered rings . This structure allows this compound to interact efficiently with its targets, particularly in bone tissue .

Biochemical Pathways

This compound influences the biochemical metabolic parameters of bone tissue . It plays a role in the regulation of bone tissue metabolism, particularly under conditions such as osteoporosis and during the healing of fractures

Pharmacokinetics

The absorption of this compound can be efficient at significantly lower oral doses . It is absorbed faster and more selectively compared to other forms of calcium

Result of Action

The primary molecular and cellular effect of this compound is the regulation of bone tissue metabolism . It has the potential to compensate for bone tissue calcium deficiency, which is particularly beneficial in conditions like osteoporosis and during the healing of fractures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, physiological conditions such as pregnancy, infancy, menopause, old age, hormones, and growth factors associated with calcium metabolism can affect the bioavailability of calcium . Diseases limiting its absorption and the composition of the intestinal microbiota are also significant factors

Safety and Hazards

Calcium supplements cause few, if any, side effects. But side effects can sometimes occur, including gas, constipation, and bloating . In general, calcium carbonate is the most constipating . You may need to try a few different brands or types of calcium supplements to find one that you tolerate the best .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Calcium glycinate interacts with various biomolecules. The metal ion in this compound is bonded to the amino and carboxyl group to form two five-membered rings . This structure allows this compound to have satisfactory physico-chemical properties and bioactivities .

Cellular Effects

This compound has potential effects on various types of cells and cellular processes. For instance, it has been suggested that calcium from the complex compound is transported into the circulation, then accumulating in bone tissue . This suggests that this compound could have an impact on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The metal ion in this compound is bonded to the amino and carboxyl group to form two five-membered rings . This structure allows this compound to interact with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study showed that this compound could be used as a regulator of bone tissue metabolism in the development of experimental osteoporosis in mice and during the healing of rat tibial fractures

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study suggested that the calcium from the complex compound is transported into the circulation, then accumulating in bone tissue

Propiedades

IUPAC Name |

calcium;2-aminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Ca/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNJDDJDXNMTHZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CaN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30954885 | |

| Record name | Calcium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33242-26-1, 35947-07-0 | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium glycinate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567R60Z85R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

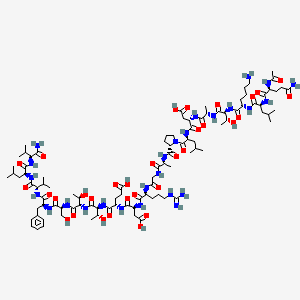

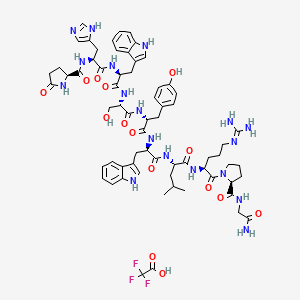

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)

![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)